(Thr(4),gly(7))OT
Overview
Description
[Thr4,Gly7]OT, also known as [Thr4,Gly7]-Oxytocin, is a synthetic analogue of oxytocin. Oxytocin is a neuropeptide hormone that plays a crucial role in social bonding, reproduction, and childbirth. [Thr4,Gly7]OT is specifically designed to act as an oxytocin receptor agonist, meaning it binds to and activates oxytocin receptors in the body .
Mechanism of Action
Target of Action
The primary target of the compound Oxytocin, thr(4)-gly(7) is the Oxytocin Receptor (OTR), which belongs to the G protein-coupled receptor (GPCR) superfamily . This receptor is expressed on the cell surface and plays a crucial role in transmitting the signal intracellularly, allowing Oxytocin, thr(4)-gly(7) to affect cell function .
Mode of Action
Oxytocin, thr(4)-gly(7) interacts with its target, the Oxytocin Receptor, by binding to it . This binding triggers a cascade of intracellular events. For instance, it has been shown that an Oxytocin, thr(4)-gly(7) agonist can induce a dose-dependent increase in basal testosterone production .
Biochemical Pathways
The interaction of Oxytocin, thr(4)-gly(7) with the Oxytocin Receptor activates several signaling pathways within the cell . These pathways include the MAP Kinase Cascade, NO Production, eEF2 Phosphorylation/Dephosphorylation, and GABA Transporters . These pathways contribute to the quantitative and qualitative features of Oxytocin responses in the brain .
Pharmacokinetics
The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a drug molecule like Oxytocin, thr(4)-gly(7) are crucial for its bioavailability . .
Result of Action
The molecular and cellular effects of Oxytocin, thr(4)-gly(7) are diverse and depend on the specific cell and brain region. For instance, it has been shown to modulate androgen levels in tissues via stimulation of the conversion of testosterone to dihydrotestosterone (DHT) by 5α-reductase . It also plays a role in stimulating contractility of the seminiferous tubules, epididymis, and the prostate gland .
Action Environment
Environmental factors can influence the action, efficacy, and stability of a compound like Oxytocin, thr(4)-gly(7). These factors can include the physical, social, and attitudinal environment in which people live and conduct their lives . .
Biochemical Analysis
Biochemical Properties
[Thr4,Gly7]OT interacts with oxytocin receptors (OTRs), which are part of the G protein-coupled receptor (GPCR) family. These receptors are widely distributed in the brain and peripheral tissues. The binding of [Thr4,Gly7]OT to OTRs triggers a cascade of intracellular events, including the activation of G proteins and subsequent signaling pathways. This compound has a high affinity for OTRs, particularly in rodents, where it exhibits excellent selectivity . The interaction between [Thr4,Gly7]OT and OTRs involves specific binding sites on the receptor, leading to conformational changes that activate downstream signaling molecules such as phospholipase C (PLC) and protein kinase C (PKC) .
Cellular Effects
[Thr4,Gly7]OT exerts various effects on different cell types and cellular processes. In neuronal cells, it influences cell signaling pathways, gene expression, and cellular metabolism. The activation of OTRs by [Thr4,Gly7]OT leads to the release of intracellular calcium ions, which play a pivotal role in neurotransmitter release and synaptic plasticity . Additionally, [Thr4,Gly7]OT modulates the activity of transcription factors, resulting in changes in gene expression that affect cell function and behavior . In glial cells, [Thr4,Gly7]OT has been shown to regulate the release of neurotrophic factors, which support neuronal survival and growth .
Molecular Mechanism
The molecular mechanism of action of [Thr4,Gly7]OT involves its binding to OTRs and the subsequent activation of G protein-mediated signaling pathways. Upon binding to the receptor, [Thr4,Gly7]OT induces a conformational change that facilitates the coupling of the receptor to G proteins. This interaction activates PLC, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) to generate inositol trisphosphate (IP3) and diacylglycerol (DAG) . IP3 stimulates the release of calcium ions from intracellular stores, while DAG activates PKC. These signaling molecules orchestrate various cellular responses, including changes in gene expression, enzyme activity, and ion channel function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of [Thr4,Gly7]OT have been studied over different time periods to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that [Thr4,Gly7]OT is relatively stable under physiological conditions, with a half-life that allows for sustained biological activity . Over time, the compound undergoes gradual degradation, which can be monitored using biochemical assays. Long-term exposure to [Thr4,Gly7]OT has been associated with sustained activation of OTRs and prolonged changes in cellular function, including alterations in synaptic plasticity and gene expression .
Dosage Effects in Animal Models
The effects of [Thr4,Gly7]OT vary with different dosages in animal models. At low doses, [Thr4,Gly7]OT has been shown to enhance social bonding and reduce anxiety-like behaviors in rodents . At higher doses, the compound can induce adverse effects, such as hyperactivity and disruptions in normal physiological processes . The threshold for these effects varies depending on the species and the specific experimental conditions. Toxicity studies have indicated that [Thr4,Gly7]OT is generally well-tolerated at therapeutic doses, but caution is warranted at higher concentrations .
Metabolic Pathways
[Thr4,Gly7]OT is involved in various metabolic pathways, primarily through its interaction with OTRs and the subsequent activation of intracellular signaling cascades. The compound influences metabolic flux by modulating the activity of key enzymes and cofactors involved in cellular metabolism . For example, the activation of PKC by [Thr4,Gly7]OT can lead to changes in glucose uptake and utilization, as well as alterations in lipid metabolism . These effects are mediated through the regulation of gene expression and enzyme activity, which collectively impact metabolic homeostasis .
Transport and Distribution
The transport and distribution of [Thr4,Gly7]OT within cells and tissues are mediated by specific transporters and binding proteins. Once administered, [Thr4,Gly7]OT is rapidly taken up by target cells, where it binds to OTRs on the cell surface . The compound is then internalized through receptor-mediated endocytosis and distributed to various intracellular compartments . The localization and accumulation of [Thr4,Gly7]OT within cells are influenced by factors such as receptor density, cellular metabolism, and the presence of binding proteins .
Subcellular Localization
The subcellular localization of [Thr4,Gly7]OT is critical for its activity and function. After binding to OTRs, [Thr4,Gly7]OT is internalized and trafficked to specific intracellular compartments, including endosomes and lysosomes . This process is regulated by targeting signals and post-translational modifications that direct the compound to its appropriate subcellular destinations . The localization of [Thr4,Gly7]OT within these compartments allows for the precise regulation of its activity and ensures that its effects are spatially and temporally coordinated .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [Thr4,Gly7]OT involves solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process typically starts with the attachment of the first amino acid to a solid resin support. Subsequent amino acids are then sequentially added using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt). The peptide chain is elongated by repeating cycles of deprotection and coupling until the desired sequence is achieved .
Industrial Production Methods
Industrial production of [Thr4,Gly7]OT follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to streamline the process and ensure consistency. After synthesis, the peptide is cleaved from the resin, purified using high-performance liquid chromatography (HPLC), and lyophilized to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
[Thr4,Gly7]OT undergoes various chemical reactions, including:
Oxidation: The cysteine residues in the peptide can form disulfide bonds through oxidation.
Reduction: Disulfide bonds can be reduced back to free thiol groups using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues in the peptide can be substituted with other amino acids to create analogues with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or air oxidation can be used to form disulfide bonds.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Amino acid substitutions are typically performed during the SPPS process by incorporating different amino acids.
Major Products Formed
The major products formed from these reactions include various analogues of [Thr4,Gly7]OT with modified amino acid sequences and altered biological activities .
Scientific Research Applications
[Thr4,Gly7]OT has a wide range of scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigated for its role in modulating social behaviors and neuronal activity.
Medicine: Explored for potential therapeutic applications in conditions such as autism, anxiety, and social disorders.
Industry: Utilized in the development of new drugs targeting oxytocin receptors .
Comparison with Similar Compounds
Similar Compounds
Oxytocin: The natural hormone with similar receptor binding properties.
Vasopressin: Another neuropeptide with structural similarities but different receptor specificity.
[Thr4,Gly7]-Vasopressin: A synthetic analogue of vasopressin with modifications at positions 4 and 7.
Uniqueness
[Thr4,Gly7]OT is unique due to its high selectivity and affinity for oxytocin receptors, making it a valuable tool for studying oxytocin-related physiological processes. Its ability to activate specific signaling pathways with minimal off-target effects distinguishes it from other similar compounds .
Properties
IUPAC Name |
(2S)-N-[(2R)-1-[[2-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-sulfanylpropan-2-yl]-2-[[(2S,3R)-2-[[(2S,3S)-2-[[(2S)-2-[[(2R)-2-amino-3-sulfanylidenepropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]butanediamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H61N11O12S2/c1-6-19(4)31(49-37(60)25(46-33(56)23(40)16-63)12-21-7-9-22(52)10-8-21)38(61)50-32(20(5)51)39(62)47-26(13-28(41)53)36(59)48-27(17-64)35(58)44-15-30(55)45-24(11-18(2)3)34(57)43-14-29(42)54/h7-10,16,18-20,23-27,31-32,51-52,64H,6,11-15,17,40H2,1-5H3,(H2,41,53)(H2,42,54)(H,43,57)(H,44,58)(H,45,55)(H,46,56)(H,47,62)(H,48,59)(H,49,60)(H,50,61)/t19-,20+,23-,24-,25-,26-,27-,31-,32-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJRRTEZQOSELMP-IKNHWLCZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(CS)C(=O)NCC(=O)NC(CC(C)C)C(=O)NCC(=O)N)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(C=S)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CS)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](C=S)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H61N11O12S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
940.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60786-59-6 | |
Record name | Oxytocin, thr(4)-gly(7)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060786596 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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